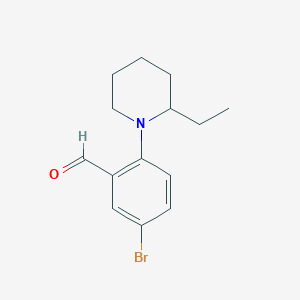

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c1-2-13-5-3-4-8-16(13)14-7-6-12(15)9-11(14)10-17/h6-7,9-10,13H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXUGUVMPWKLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Brominated Benzaldehyde Precursors

A related compound, 2-bromo-5-formylpyridine, has been prepared industrially via Grignard reaction and formylation, which can inform the preparation of brominated benzaldehyde derivatives.

Example from Related Literature:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2,5-Dibromopyridine + Isopropylmagnesium chloride (Grignard reagent) in tetrahydrofuran (THF), 0-20 °C | Formation of Grignard intermediate by selective metalation | Activation for 10-15 hours |

| 2 | Addition of DMF dropwise at 10-15 °C, reaction for 30 min | Formylation of the intermediate to introduce aldehyde group | 80-86% yield, purity ~98.5-99.2% |

| 3 | Acidic workup with HCl or acetic acid, extraction with toluene or ethyl acetate, crystallization | Isolation and purification of 2-bromo-5-aldehyde pyridine | Crystallization and drying |

This method features mild conditions, high yield, and high purity, suitable for industrial scale and could be adapted for benzaldehyde analogs with bromine substituents.

Introduction of the 2-Ethylpiperidin-1-yl Group

The attachment of the 2-ethylpiperidin-1-yl moiety to the aromatic ring is typically achieved by nucleophilic aromatic substitution or Buchwald-Hartwig amination, depending on the substrate reactivity.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring bears a good leaving group (e.g., halogen) ortho or para to the aldehyde, reaction with 2-ethylpiperidine under basic conditions can lead to substitution.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of aryl halides with secondary amines like 2-ethylpiperidine can efficiently form the C-N bond.

No direct examples for this exact compound were found, but these are standard methods for attaching piperidine derivatives to aromatic rings.

Proposed Detailed Preparation Route

Based on the above, a plausible preparation method for 5-Bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-chlorobenzaldehyde | Electrophilic bromination of 2-substituted benzaldehyde or halogen exchange | Starting material availability critical |

| 2 | Nucleophilic aromatic substitution with 2-ethylpiperidine | Heating in polar aprotic solvent (e.g., DMF) with base (e.g., K2CO3) | Displacement of halogen by 2-ethylpiperidine |

| 3 | Purification by crystallization or chromatography | Use of solvents such as ethyl acetate, toluene, or hexane | Achieve high purity |

Data Table Summarizing Key Parameters from Related Preparations

Research Findings and Considerations

The Grignard reaction followed by DMF formylation is a robust and scalable method for preparing brominated aromatic aldehydes with high purity and yield.

The choice of solvent and Grignard reagent influences the reaction efficiency; tetrahydrofuran and isopropylmagnesium chloride are preferred for their reactivity and stability.

Post-reaction acidic workup and solvent extraction/crystallization are critical for obtaining pure crystalline products suitable for further functionalization.

For the amination step, palladium-catalyzed cross-coupling offers higher selectivity and milder conditions compared to classical nucleophilic aromatic substitution, especially for less activated aromatic halides.

No direct synthesis of 5-Bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde was found in the reviewed literature; however, the outlined methods are consistent with established organic synthesis protocols for similar compounds.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

Oxidation: 5-Bromo-2-(2-ethylpiperidin-1-YL)benzoic acid

Reduction: 5-Bromo-2-(2-ethylpiperidin-1-YL)benzyl alcohol

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde serves as a precursor in the synthesis of bioactive compounds, particularly those targeting neurological disorders. The piperidine ring is known for enhancing the pharmacological properties of drugs due to its ability to interact with various biological targets.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to develop new antidepressants. For instance, modifications to the benzaldehyde moiety have yielded compounds with improved selectivity for serotonin receptors, enhancing their therapeutic efficacy .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it useful for synthesizing various functionalized products.

Data Table: Common Reactions Involving 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Addition | 5-Bromo-2-(substituted piperidine) | |

| Condensation Reactions | Schiff Bases | |

| Cross-Coupling Reactions | Arylated Compounds |

Material Science

In material science, 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is explored for its potential use in developing advanced materials such as polymers and nanomaterials. Its bromine atom can facilitate cross-linking reactions, enhancing material properties.

Case Study: Polymer Development

Recent studies have investigated the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The bromine functionality allows for halogen bonding, which can significantly enhance the performance of the resulting materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the bromine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Impact

Key analogues include:

5-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde (CAS 628325-60-0): Substitutes piperidine with a methylpiperazine ring, introducing an additional nitrogen atom for enhanced polarity .

5-Bromo-2-(morpholino)benzaldehyde (CAS 742099-65-6): Replaces piperidine with morpholine, incorporating an oxygen atom for increased polarity and solubility .

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde (CAS 892873-56-2): Contains a pyridinylmethoxy group, altering electronic properties and steric bulk .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Polar Surface Area (Ų) | H-Bond Acceptors | LogP (Estimated) |

|---|---|---|---|---|---|

| 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde | C14H17BrN2O | 317.20 | ~23.6 | 3 | 3.2 |

| 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | C14H19BrN2O | 311.22 | 23.6 | 3 | 2.8 |

| 5-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde | C12H15BrN2O | 299.17 | 23.6 | 3 | 1.9 |

| 5-Bromo-2-(morpholino)benzaldehyde | C11H12BrNO2 | 270.12 | 29.5 | 3 | 2.1 |

| 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde | C13H10BrNO2 | 308.14 | 44.5 | 4 | 2.5 |

Key Observations:

- Lipophilicity : The ethylpiperidinyl derivative exhibits the highest LogP (3.2), attributed to the ethyl group’s hydrophobic character. Morpholine and pyridinylmethoxy analogues show lower LogP due to oxygen/nitrogen-induced polarity .

- Polar Surface Area : The pyridinylmethoxy compound has the highest polar surface area (44.5 Ų), impacting solubility and permeability .

- Hydrogen Bonding: All compounds share three H-bond acceptors (aldehyde oxygen, piperidine/morpholine nitrogen, and bromine), but dimethylamino and pyridinyl groups introduce additional basic sites .

Biological Activity

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is characterized by a bromine atom at the 5-position of a benzaldehyde ring and a 2-ethylpiperidine moiety. The synthesis typically involves the bromination of 2-(2-ethylpiperidin-1-YL)benzaldehyde, followed by purification processes such as recrystallization or chromatography.

The biological activity of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde can be attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation pathways. The piperidine ring enhances its lipophilicity, which may facilitate better membrane permeability and receptor binding.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, a related study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of bromine in 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde may enhance its cytotoxic effects compared to non-brominated analogs .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of piperidine derivatives, highlighting their potential in treating neurodegenerative diseases. The results suggested that these compounds could modulate neuroinflammatory responses, thereby protecting neuronal cells from damage .

- Antimicrobial Properties : Another research effort focused on the antimicrobial activity of piperidine derivatives against various bacterial strains. The findings indicated that certain structural modifications could enhance antibacterial activity, suggesting potential applications in developing new antibiotics .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde exhibited dose-dependent cytotoxic effects on several cancer cell lines, outperforming standard chemotherapeutics in some cases. This emphasizes its potential as a lead compound for further development .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde, and how can reaction yields be improved?

- Methodological Answer : A common approach involves nucleophilic substitution of 5-bromo-2-hydroxybenzaldehyde with 2-ethylpiperidine under basic conditions. For example, K₂CO₃ in DMF at 80°C facilitates alkoxylation, achieving quantitative yields when using stoichiometric control of reagents . Optimization includes monitoring reaction progress via TLC and quenching with ice-water to precipitate the product. Purification via column chromatography (silica gel, hexane/EtOAc) enhances purity.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms the benzaldehyde-piperidine conformation and bond angles. For example, π–π stacking interactions in related brominated benzaldehyde derivatives were resolved at 123 K .

- NMR spectroscopy : NMR (500 MHz, CDCl₃) shows characteristic aldehyde proton at δ 10.42 (s), aromatic protons at δ 7.87 (s) and 7.55 (d, J = 8.9 Hz), and piperidine protons at δ 3.89 (d) . NMR confirms carbonyl (δ 188.5 ppm) and quaternary carbons.

- IR spectroscopy : A strong C=O stretch at ~1650 cm⁻¹ and C-Br absorption at ~600 cm⁻¹ validate functional groups .

Q. What are the common impurities or by-products formed during synthesis, and how can they be identified?

- Methodological Answer : Side reactions may produce disalicylaldehyde derivatives via oxidative coupling, as observed in mCPBA-mediated oxidations . LC-MS or GC-MS identifies impurities, while preparative HPLC isolates them. For example, a dibromodisalicylaldehyde by-product was characterized by X-ray diffraction and NMR .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies in splitting patterns often arise from dynamic processes (e.g., piperidine ring puckering). Variable-temperature NMR (VT-NMR) at 298–400 K can reveal conformational equilibria. For example, broadening of δ 3.89 (piperidine -CH₂-) signals at higher temperatures indicates fluxional behavior . Computational modeling (DFT) further predicts stable conformers .

Q. What strategies are effective in refining crystallographic data for this compound when twinning or disorder occurs?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands correct intensity scaling . Disorder in the ethylpiperidine moiety can be modeled using PART instructions with restrained isotropic displacement parameters (e.g., SIMU/SADI in OLEX2). High-resolution data (≤0.8 Å) improves refinement, as demonstrated for similar brominated benzaldehydes .

Q. How does the electronic nature of the 5-bromo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom activates the aromatic ring for Suzuki-Miyaura couplings. Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O at 90°C couples the aryl bromide with boronic acids, yielding biaryl derivatives (e.g., 85–92% yields). Hammett studies show σₚ⁺ = +0.26 for Br, indicating moderate electron withdrawal that stabilizes transition states .

Q. What are the challenges in achieving enantioselective functionalization of the piperidine moiety?

- Methodological Answer : The 2-ethylpiperidine group’s steric bulk hinders asymmetric catalysis. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in tert-butanol) can induce enantioselectivity. For example, Candida antarctica lipase B achieves >90% ee in ester hydrolysis of related piperidine analogs .

Critical Analysis of Contradictory Evidence

- Synthetic Yields : reports quantitative yields for cyclopropane derivatives, while notes 85–92% yields for halogenated analogs. This discrepancy may stem from steric effects of substituents, requiring adjusted stoichiometry (1.5 eq. base vs. 3.0 eq. in ).

- Crystallographic Disorder : and highlight disorder in brominated rings, whereas reports minimal issues. High-resolution data (≤0.8 Å) and low-temperature measurements (123 K) mitigate disorder , suggesting methodological rigor impacts outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.